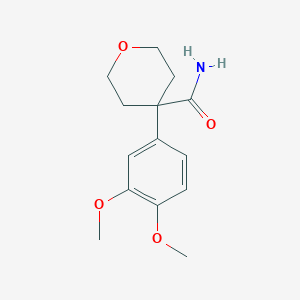
3-mercapto-1-phenyl-3-(2-thienyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-mercapto-1-phenyl-3-(2-thienyl)-2-propen-1-one, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a thiol compound that has a phenyl group attached to it, and it is commonly used in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
3-mercapto-1-phenyl-3-(2-thienyl)-2-propen-1-one has been used extensively in scientific research, particularly in the study of Parkinson's disease. This compound is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animals and humans. This compound has also been used in the study of drug addiction, as it has been shown to increase dopamine release in the brain.
Wirkmechanismus
The mechanism of action of 3-mercapto-1-phenyl-3-(2-thienyl)-2-propen-1-one involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are well documented. This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animals and humans. This compound has also been shown to increase dopamine release in the brain, which may contribute to its effects on drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
3-mercapto-1-phenyl-3-(2-thienyl)-2-propen-1-one is a widely used tool in scientific research, particularly in the study of Parkinson's disease and drug addiction. Its selective toxicity to dopaminergic neurons makes it a valuable tool for studying the mechanisms of Parkinson's disease. However, this compound is a neurotoxin and must be handled with care in the laboratory.
Zukünftige Richtungen
There are many future directions for research on 3-mercapto-1-phenyl-3-(2-thienyl)-2-propen-1-one. One area of interest is the development of new drugs that can protect dopaminergic neurons from the toxic effects of this compound. Another area of interest is the study of the long-term effects of this compound exposure on brain function and behavior. Additionally, this compound may have applications in the development of new treatments for drug addiction.
Synthesemethoden
3-mercapto-1-phenyl-3-(2-thienyl)-2-propen-1-one can be synthesized using a variety of methods, but the most common method involves the reaction of 2-acetylthiophene with phenyl magnesium bromide, followed by the addition of sulfur and hydrochloric acid. The resulting product is this compound, which can be purified using column chromatography.
Eigenschaften
IUPAC Name |
(Z)-1-phenyl-3-sulfanyl-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c14-11(10-5-2-1-3-6-10)9-12(15)13-7-4-8-16-13/h1-9,15H/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPITSUDAXRIFD-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C2=CC=CS2)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C(/C2=CC=CS2)\S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5466289.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5466297.png)

![methyl 3-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5466308.png)
![3-(benzylthio)-6-[2-(5-nitro-2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5466311.png)
![2-{[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5466317.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-[4-(2-oxo-2-phenylethoxy)phenyl]acrylonitrile](/img/structure/B5466322.png)
![3-(4-bromophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5466330.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5466335.png)

![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine](/img/structure/B5466338.png)